molecular formula C8H14O3 B099650 (3R,4r)-4,5-isopropylidene pent-2-en-3-ol CAS No. 18524-18-0

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol

Cat. No.: B099650
CAS No.: 18524-18-0
M. Wt: 158.19 g/mol
InChI Key: SGAHBTSLTNIYOK-RNFRBKRXSA-N
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Description

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol is an organic compound with the molecular formula C8H14O3. It is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly influence its chemical behavior and applications. This compound is characterized by the presence of an isopropylidene group and a pent-2-en-3-ol backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4r)-4,5-isopropylidene pent-2-en-3-ol typically involves the reaction of suitable precursors under controlled conditions. One common method is the condensation of an appropriate aldehyde with a ketone in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways due to its chiral nature.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials, such as polymers and resins.

Mechanism of Action

The mechanism by which (3R,4r)-4,5-isopropylidene pent-2-en-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the transition states and facilitate the reaction processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4,5-isopropylidene pent-2-en-3-ol: A stereoisomer with different spatial arrangement of atoms.

    2-amino-4-methylpyridinium-4-hydroxybenzolate: Another compound with a similar backbone but different functional groups.

    3-methyl-4-arylmethylene isoxazole-5(4H)-ones: Compounds with similar structural features but different chemical properties.

Uniqueness

(3R,4r)-4,5-isopropylidene pent-2-en-3-ol is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAHBTSLTNIYOK-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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